Benzyl cyanoformate

Description

The exact mass of the compound Benzyl cyanoformate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzyl cyanoformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl cyanoformate including the price, delivery time, and more detailed information at info@benchchem.com.

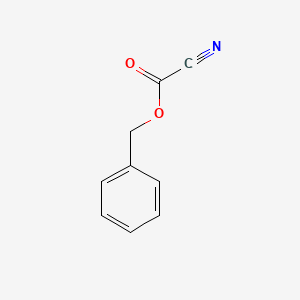

Structure

3D Structure

Properties

IUPAC Name |

benzyl cyanoformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZIODIYBLTRRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203883 | |

| Record name | Benzyl cyanoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5532-86-5 | |

| Record name | Phenylmethyl carbonocyanidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5532-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl cyanoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005532865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl cyanoformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl cyanoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYL CYANOFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ8E5TW8AS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Benzyl Cyanoformate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl cyanoformate (C₉H₇NO₂) is a versatile reagent in organic synthesis, recognized for its utility in the introduction of the benzyloxycarbonyl (Cbz) protecting group and as a precursor for cyanation reactions. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and applications, with a focus on experimental protocols and mechanistic insights relevant to researchers in drug development and synthetic chemistry.

Chemical and Physical Properties

Benzyl cyanoformate is a liquid at room temperature with a characteristic pungent odor.[1][2] It is crucial to handle this compound with appropriate safety precautions due to its toxicity and corrosive nature.[3] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Benzyl Cyanoformate

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₇NO₂ | [4] |

| Molecular Weight | 161.16 g/mol | [4] |

| CAS Number | 5532-86-5 | [4] |

| Appearance | Liquid | [2] |

| Boiling Point | 66-67 °C at 0.6 mmHg | [2] |

| Density | 1.105 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.505 | [2] |

| Flash Point | 103 °C (closed cup) | [2] |

| Solubility | Reacts with water. Soluble in many organic solvents. | [1] |

Spectroscopic Data

The structural elucidation of benzyl cyanoformate and its reaction products relies on standard spectroscopic techniques. The key spectral features are summarized in Tables 2, 3, and 4.

Table 2: ¹H and ¹³C NMR Spectral Data for Benzyl Cyanoformate (in CDCl₃)

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.4 | m | Aromatic protons (C₆H₅) | |

| ~5.3 | s | Methylene protons (-CH₂-) | |

| ¹³C NMR | Chemical Shift (ppm) | Assignment | |

| ~165 | Carbonyl carbon (C=O) | ||

| ~134 | Aromatic quaternary carbon | ||

| ~129-128 | Aromatic CH carbons | ||

| ~113 | Cyano carbon (C≡N) | ||

| ~70 | Methylene carbon (-CH₂-) |

Note: Predicted chemical shifts based on typical values for similar functional groups. Actual experimental values may vary slightly.

Table 3: Infrared (IR) Spectroscopic Data for Benzyl Cyanoformate

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3030 | Aromatic C-H stretch | Medium |

| ~2950 | Aliphatic C-H stretch | Medium |

| ~2250 | C≡N stretch (nitrile) | Medium-Sharp |

| ~1750 | C=O stretch (ester) | Strong |

| ~1600, 1495 | C=C aromatic ring stretch | Medium |

| ~1250 | C-O stretch (ester) | Strong |

Note: These are characteristic absorption bands. The fingerprint region (below 1500 cm⁻¹) will contain additional complex vibrations.[5][6]

Table 4: Mass Spectrometry (MS) Data for Benzyl Cyanoformate

| m/z | Proposed Fragment Ion | Significance |

| 161 | [C₉H₇NO₂]⁺• | Molecular Ion (M⁺•) |

| 91 | [C₇H₇]⁺ | Tropylium cation (from cleavage of the O-CH₂ bond) |

| 108 | [C₇H₈O]⁺• | Rearrangement product |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: The fragmentation pattern is dominated by the stable benzyl and tropylium cations.[7][8][9]

Synthesis of Benzyl Cyanoformate

Proposed Experimental Protocol: Synthesis from Benzyl Chloroformate

Materials:

-

Benzyl chloroformate

-

Sodium cyanide (or other suitable cyanide salt)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve sodium cyanide in the anhydrous solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzyl chloroformate in the same anhydrous solvent to the stirred cyanide solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by vacuum distillation.

Safety Note: This reaction involves highly toxic cyanide salts and produces corrosive byproducts. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Reactivity of Benzyl Cyanoformate

The reactivity of benzyl cyanoformate is primarily dictated by the electrophilic carbonyl carbon and the cyano group. It readily reacts with various nucleophiles.

Reaction with Amines: A Route to Carbamates and Amides

Benzyl cyanoformate is a valuable reagent for the protection of amines as their benzyloxycarbonyl (Cbz) derivatives. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon.

This reaction is fundamental in peptide synthesis for the protection of the N-terminus of amino acids.[13]

This protocol is adapted from general procedures for the benzylation and Cbz-protection of anilines.[3][14]

Materials:

-

Aniline (or a substituted aniline)

-

Benzyl cyanoformate

-

Base (e.g., sodium bicarbonate, triethylamine)

-

Solvent (e.g., dichloromethane, ethyl acetate)

Procedure:

-

Dissolve the aniline and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of benzyl cyanoformate in the same solvent to the stirred aniline solution.

-

Allow the reaction to proceed at 0 °C for 30 minutes and then at room temperature for several hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Use in Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the benzyloxycarbonyl (Cbz) group, often introduced using benzyl chloroformate, serves as a "permanent" protecting group for the side chains of certain amino acids, such as lysine and ornithine.[13][15] While benzyl cyanoformate can also be used for N-terminal protection, the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies are more common for temporary N-terminal protection due to their milder deprotection conditions.[2][16][17]

As a Cyanating Agent

Benzyl cyanoformate can potentially act as a cyanating agent, transferring the cyanide group to a suitable nucleophile. This reactivity is less common than its use as a protecting group but is mechanistically plausible. The reaction would involve nucleophilic attack at the cyano carbon or, more likely, at the carbonyl carbon followed by rearrangement and elimination.

Thermal Decomposition

Direct experimental data on the thermal decomposition of benzyl cyanoformate is scarce. However, based on the thermal decomposition of related compounds like benzyl alcohol and cyanate esters, a plausible decomposition pathway can be proposed.[8][9][18][19][20][21] At elevated temperatures, homolytic cleavage of the benzylic C-O bond is likely, leading to the formation of a benzyl radical and a cyanoformate radical. The benzyl radical can then undergo further reactions, such as dimerization or fragmentation. The cyanoformate radical is unstable and would likely decompose to carbon dioxide and a cyanide radical. Analysis by techniques such as pyrolysis-GC/MS would be required to identify the specific decomposition products.[22][23]

Biological Activity and Applications in Drug Development

While benzyl cyanoformate itself is primarily a synthetic reagent, the benzyloxycarbonyl (Cbz) group it introduces is a common motif in medicinal chemistry. Furthermore, related benzyl cyanide derivatives have been investigated as enzyme inhibitors. For instance, some benzyl cyanides have been shown to inhibit serine proteases.[24][25][26][27][28][29][30] The mechanism of inhibition can involve the cyanide group acting as a nucleophile or the entire molecule acting as a substrate analog.

The potential for benzyl cyanoformate or its derivatives to act as inhibitors of enzymes like serine proteases warrants further investigation. Kinetic studies would be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible).

Safety and Handling

Benzyl cyanoformate is classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin burns and eye damage.[3][4] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is sensitive to moisture and should be stored under an inert atmosphere in a cool, dry place.[1]

Conclusion

Benzyl cyanoformate is a valuable reagent with a well-defined role in organic synthesis, particularly for the protection of amines. Its reactivity is characterized by the electrophilicity of its carbonyl group, making it susceptible to nucleophilic attack. While its applications as a cyanating agent and its specific biological activities are less explored, the chemical properties and reactivity profile presented in this guide provide a solid foundation for its use in research and development. Further studies are warranted to fully elucidate its thermal decomposition pathway and its potential as an enzyme inhibitor.

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a recommendation for any specific use. All chemical manipulations should be carried out with appropriate safety precautions and by trained personnel.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzyl cyanoformate | C9H7NO2 | CID 79660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. people.whitman.edu [people.whitman.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Synthesis of Benzyl Cyanide [designer-drug.com]

- 12. Synthesis of Benzyl cyanide - Chempedia - LookChem [lookchem.com]

- 13. peptide.com [peptide.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. moodle2.units.it [moodle2.units.it]

- 16. Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chem.uci.edu [chem.uci.edu]

- 18. shimadzu.com [shimadzu.com]

- 19. benchchem.com [benchchem.com]

- 20. Thermal decomposition of CBD to Δ9-THC during GC-MS analysis: A potential cause of Δ9-THC misidentification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. download.atlantis-press.com [download.atlantis-press.com]

- 22. osti.gov [osti.gov]

- 23. Activity and Decomposition | Separation Science [sepscience.com]

- 24. application.wiley-vch.de [application.wiley-vch.de]

- 25. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 26. Docking study of transmembrane serine protease type 2 inhibitors for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications [mdpi.com]

- 28. med.stanford.edu [med.stanford.edu]

- 29. researchgate.net [researchgate.net]

- 30. Irreversible inhibition of serine proteases - design and in vivo activity of diaryl alpha-aminophosphonate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction of Benzyl Cyanoformate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of benzyl cyanoformate with primary amines. Due to the limited availability of specific literature on benzyl cyanoformate, this guide draws strong analogies from the extensively studied reactions of the closely related and more commonly used reagent, benzyl chloroformate (Cbz-Cl). The principles of nucleophilic acyl substitution are central to understanding this reaction, which is primarily used for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group onto amine functionalities.

Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction of benzyl cyanoformate with a primary amine proceeds via a nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate followed by the elimination of a leaving group. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the benzyl cyanoformate.

The overall transformation can be represented as:

R-NH₂ + C₆H₅CH₂OCOCN → C₆H₅CH₂OCONH-R + HCN

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of benzyl cyanoformate. This leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen atom bears a negative charge, and the nitrogen atom of the amine acquires a positive charge.[1][2]

-

Proton Transfer (optional but likely): In the presence of a base or another amine molecule, a proton is transferred from the positively charged nitrogen atom to a base. This results in a neutral tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the cyanide ion (CN⁻), which is a relatively stable leaving group.

-

Protonation of the Leaving Group: The cyanide ion is a base and will be protonated by the protonated amine or any available acid in the reaction mixture to form hydrogen cyanide (HCN).

The benzyloxycarbonyl group (Cbz) is a crucial protecting group in organic synthesis, particularly in peptide chemistry, as it masks the nucleophilic and basic properties of the amine's lone pair of electrons.[3]

The mechanism is analogous to that of benzyl chloroformate, with the key difference being the nature of the leaving group. In the case of benzyl chloroformate, the leaving group is a chloride ion (Cl⁻), whereas for benzyl cyanoformate, it is a cyanide ion (CN⁻). Both are effective leaving groups, making the reaction thermodynamically favorable. Acyl chlorides are generally more reactive than acyl cyanides, which may influence reaction rates and conditions.

Data Presentation: Reactivity and Yields

While specific quantitative data for the reaction of benzyl cyanoformate with a wide range of primary amines is not extensively documented in peer-reviewed literature, we can present illustrative data for the analogous and widely used benzyl chloroformate to provide a baseline for expected reactivity and yields. The yields for the N-benzyloxycarbonylation of various amines using benzyl chloroformate are typically high.

| Amine Substrate | Reaction Conditions | Product | Isolated Yield (%) | Reference |

| Glycine | 2 N NaOH, 0°C | N-Carbobenzoxyglycine | Not specified | [4] |

| Alanine | 2 N NaOH, 0°C | N-Carbobenzoxyalanine | Not specified | [4] |

| Benzylamine | Water, room temp. | N-Cbz-benzylamine | 99 | [5] |

| n-Butylamine | Water, room temp. | N-Cbz-n-butylamine | 98 | [5] |

| Aniline | Water, room temp. | N-Cbz-aniline | 96 | [5] |

| Pyrrolidine | Water, room temp. | N-Cbz-pyrrolidine | 99 | [5] |

This table presents data for the reaction with benzyl chloroformate as a proxy for the expected outcomes with benzyl cyanoformate.

Experimental Protocols

The following are detailed experimental protocols for the N-benzyloxycarbonylation of amines using benzyl chloroformate, which can be adapted for use with benzyl cyanoformate, keeping in mind potential differences in reactivity and the nature of the byproduct (HCN vs. HCl).

This protocol is suitable for the N-protection of amino acids.

-

Dissolution of Amine: Dissolve the amino acid (1 equivalent) in an aqueous solution of a base, such as 2 N sodium hydroxide, in a flask equipped with a mechanical stirrer and cooled in an ice bath.

-

Addition of Reagents: Add benzyl chloroformate (or benzyl cyanoformate) (1 equivalent) and an additional equivalent of the base solution simultaneously and dropwise to the vigorously stirred amino acid solution over a period of 20-30 minutes.

-

Reaction: Continue stirring the mixture for an additional 10-20 minutes after the addition is complete.

-

Work-up: Separate the organic layer (if any) and extract the aqueous layer with an organic solvent (e.g., ether) to remove any unreacted benzyl alcohol.

-

Acidification: Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the N-Cbz-protected amino acid.

-

Isolation: Collect the product by filtration, wash with cold water, and dry under vacuum.

This protocol is suitable for a broader range of primary amines.

-

Dissolution: Dissolve the primary amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents) in an inert organic solvent (e.g., dichloromethane or THF) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition of Benzyl Cyanoformate: Slowly add a solution of benzyl cyanoformate (1 equivalent) in the same solvent to the cooled amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Quenching: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel if necessary.

Mandatory Visualizations

Caption: Reaction mechanism of benzyl cyanoformate with a primary amine.

Caption: General experimental workflow for N-benzyloxycarbonylation.

Caption: Comparison of benzyl chloroformate and benzyl cyanoformate.

References

Benzyl Cyanoformate: A Technical Guide to Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Benzyl cyanoformate (C₉H₇NO₂) is a valuable reagent in organic synthesis, notably utilized for the introduction of the benzyloxycarbonyl (Cbz) protecting group and in various acylation reactions.[1][2][3] However, its utility is intrinsically linked to its stability profile. An understanding of its decomposition pathways is critical for optimal storage, handling, and application in sensitive synthetic procedures, particularly within the pharmaceutical industry where reagent purity and stability are paramount.

This technical guide provides a comprehensive overview of the known and inferred stability characteristics of benzyl cyanoformate, its decomposition pathways under various conditions, and detailed experimental protocols for its stability assessment.

Core Stability Profile

Benzyl cyanoformate is a colorless to light yellow liquid that is generally stable when stored under recommended conditions.[4] Key to maintaining its integrity is rigorous exclusion of moisture, light, and incompatible substances. It is classified as moisture-sensitive and light-sensitive.[4] For optimal shelf-life, it should be stored in a cool, dry, and dark environment under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[4]

Table 1: Summary of Benzyl Cyanoformate Physical and Stability Properties

| Property | Value | Citation |

| Molecular Formula | C₉H₇NO₂ | [5] |

| Molecular Weight | 161.16 g/mol | [5] |

| Boiling Point | 66-67 °C at 0.6 mmHg | [2][3] |

| Density | 1.105 g/mL at 25 °C | [2][3] |

| Storage Conditions | 2-8°C, Inert gas, Light sensitive, Moisture sensitive | [3][4] |

| Incompatible Materials | Strong oxidizing agents, Strong reducing agents, Water, Bases | [4] |

| Hazardous Decomposition | Combustion produces Carbon oxides (CO, CO₂) and Nitrogen oxides (NOx) | [4] |

Major Decomposition Pathways

While specific kinetic and mechanistic studies on benzyl cyanoformate are scarce in publicly available literature, its decomposition pathways can be inferred from its chemical structure and studies on analogous compounds, such as other cyanoformates and benzyl esters. The primary modes of degradation are anticipated to be thermal decomposition, hydrolysis, and nucleophilic attack.

Thermal Decomposition

Based on studies of ethyl cyanoformate, the thermal decomposition of benzyl cyanoformate is likely to proceed through two parallel pathways, particularly at elevated temperatures in the gas phase.[6]

-

Decarboxylation-Substitution Pathway: A pathway leading to the formation of benzyl cyanide and carbon dioxide. This reaction may be promoted by surfaces and thus be heterogeneous in nature.[6]

-

Elimination Pathway: A concerted, unimolecular elimination reaction, analogous to a pyrolysis of esters, that would yield toluene, carbon dioxide, and hydrogen cyanide. This is expected to be a homogeneous, gas-phase reaction.[6]

Caption: Proposed Thermal Decomposition Pathways.

Hydrolysis

As a moisture-sensitive ester, benzyl cyanoformate is susceptible to hydrolysis. This degradation is expected to be catalyzed by both acid and, more significantly, by base (hydroxide ions).[7] The plausible mechanism involves a nucleophilic attack by water or hydroxide on the carbonyl carbon, followed by the cleavage of the benzyloxy group. This pathway is analogous to the well-studied hydrolysis of other benzyl esters, such as benzyl nicotinate.[7]

The ultimate products of hydrolysis are benzyl alcohol, cyanide (which would be in equilibrium with hydrogen cyanide depending on pH), and carbon dioxide (from the unstable formic acid derivative).

Caption: Proposed Hydrolytic Decomposition Pathway.

Nucleophilic Attack

The cyanoformate moiety is an activated ester system, making the carbonyl carbon highly electrophilic. The cyanide ion is a competent leaving group in nucleophilic acyl substitution reactions.[8] Therefore, benzyl cyanoformate will readily react with a variety of nucleophiles (e.g., amines, alcohols, thiols), leading to its decomposition and the formation of new acylated products. This reactivity is the basis for its use in synthesis but also represents a primary degradation pathway if exposed to nucleophilic contaminants.

Caption: General Pathway for Nucleophilic Attack.

Quantitative Stability Data

Table 2: Stability Data for Benzyl Cyanoformate and Analogous Compounds

| Compound | Condition | Parameter | Value | Citation |

| Ethyl Cyanoformate | Thermal (Gas Phase) | Activation Energy (Ea) for Elimination | 42.6 kcal/mol | [6] |

| Arrhenius A-factor for Elimination | 10¹¹·⁴⁴ s⁻¹ | [6] | ||

| Benzyl Nicotinate | Hydrolysis (pH 7.4, 25 °C) | Half-life (t₁/₂) | 990 min | [7] |

| Hydrolysis (pH 9.04, 25 °C) | Half-life (t₁/₂) | 88 min | [7] | |

| Hydrolysis (pH 7.4) | Activation Energy (Ea) | 70.7 kJ/mol | [7] |

Note: This data is for analogous compounds and should be used as a qualitative guide only. Specific rates for benzyl cyanoformate may vary.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of benzyl cyanoformate, a well-designed experimental protocol is essential. The following methodologies are proposed based on standard pharmaceutical stability testing guidelines and academic literature.[7][9][10]

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the rate of hydrolysis of benzyl cyanoformate across a range of pH values.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffers (e.g., phosphate, borate) covering a pH range from acidic to basic (e.g., pH 5, 7.4, 9). Ensure the buffer components are not nucleophilic.

-

Stock Solution Preparation: Prepare a concentrated stock solution of benzyl cyanoformate in a water-miscible, non-nucleophilic organic solvent like acetonitrile.

-

Reaction Initiation: Initiate the degradation study by diluting a small aliquot of the stock solution into a known volume of each buffer solution, pre-equilibrated at a constant temperature (e.g., 25 °C, 40 °C, and 50 °C). The final concentration of the organic solvent should be low (<1%) to minimize its effect on the reaction.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by diluting the aliquot into a vial containing the mobile phase for HPLC analysis, which should be sufficiently acidic (e.g., containing 0.1% formic acid) to neutralize any basic catalyst and stabilize the analyte.

-

HPLC-UV Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with a formic acid or trifluoroacetic acid modifier.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where benzyl cyanoformate has a strong absorbance.

-

Quantification: The concentration of benzyl cyanoformate at each time point is determined by comparing its peak area to a standard curve.

-

-

Data Analysis: Plot the natural logarithm of the benzyl cyanoformate concentration versus time. The slope of this line will give the pseudo-first-order rate constant (k). The half-life (t₁/₂) can be calculated as 0.693/k. The Arrhenius equation can be used to determine the activation energy from data at different temperatures.

Caption: Experimental Workflow for Hydrolysis Study.

Protocol 2: Thermal Stability Assessment (Forced Degradation)

Objective: To identify potential thermal degradants of benzyl cyanoformate.

Methodology:

-

Sample Preparation: Place a neat sample of benzyl cyanoformate, or a solution in a high-boiling, inert solvent (e.g., diphenyl ether), in a sealed vial under an inert atmosphere.

-

Thermal Stress: Expose the sample to elevated temperatures (e.g., 80 °C, 100 °C, 120 °C) for a defined period (e.g., 24-72 hours).

-

Sample Analysis:

-

Dilute the stressed sample in a suitable solvent (e.g., acetonitrile).

-

Analyze the sample using HPLC-UV to obtain a chromatogram of the degradation products.

-

For structural elucidation of major degradants, use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

-

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile degradants like toluene and benzyl cyanide.

-

-

Comparison: Compare the degradation profile of the stressed sample to that of an unstressed control sample stored at recommended conditions.

Conclusion

Benzyl cyanoformate is a reagent with moderate stability, highly sensitive to moisture and potentially to heat and light. Its primary decomposition pathways include hydrolysis to benzyl alcohol, thermal degradation to products such as benzyl cyanide and toluene, and reaction with nucleophiles. While quantitative stability data for benzyl cyanoformate itself is limited, understanding the degradation mechanisms of analogous compounds provides a solid foundation for its safe handling, storage, and application. For critical applications, especially in drug development, it is imperative to perform dedicated stability studies using validated analytical methods, such as those outlined in this guide, to ensure the quality and reliability of this important synthetic reagent.

References

- 1. Benzyl Cyanoformate | 5532-86-5 | FAA53286 | Biosynth [biosynth.com]

- 2. BENZYL CYANOFORMATE | 5532-86-5 [chemicalbook.com]

- 3. BENZYL CYANOFORMATE CAS#: 5532-86-5 [amp.chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Benzyl cyanoformate | C9H7NO2 | CID 79660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermal decomposition of ethyl cyanoformate: kinetics and mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 9. ema.europa.eu [ema.europa.eu]

- 10. asean.org [asean.org]

Spectroscopic Analysis of Benzyl Cyanoformate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl cyanoformate (C₉H₇NO₂), a valuable reagent in organic synthesis. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

While raw experimental spectra for Benzyl cyanoformate are not universally available in public databases, this guide presents predicted data based on the compound's chemical structure. These predictions offer a robust reference for researchers working with this molecule, aiding in sample identification, purity assessment, and reaction monitoring.

Chemical Structure and Properties

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for Benzyl cyanoformate.

¹H NMR (Proton NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~ 5.30 | Singlet | 2H | Methylene protons (CH₂) |

¹³C NMR (Carbon-13 NMR) Spectroscopy

¹³C NMR spectroscopy identifies the different chemical environments of carbon atoms.

| Chemical Shift (δ) (ppm) | Assignment |

| ~ 160 | Carbonyl carbon (C=O) |

| ~ 135 | Aromatic C (quaternary) |

| ~ 128 - 130 | Aromatic CH carbons |

| ~ 115 | Cyano carbon (C≡N) |

| ~ 70 | Methylene carbon (CH₂) |

IR (Infrared) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2250 | Medium | C≡N (nitrile) stretch |

| ~ 1750 | Strong | C=O (ester) stretch |

| ~ 1600, 1450 | Medium | Aromatic C=C ring stretch |

| ~ 1250 - 1050 | Strong | C-O (ester) stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Relative Intensity (%) | Assignment |

| 161 | Moderate | [M]⁺ (Molecular ion) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified Benzyl cyanoformate in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of neat Benzyl cyanoformate between two KBr or NaCl plates to form a thin liquid film.

-

Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates and subtract it from the sample spectrum.

-

Data Processing: Identify and label the major absorption peaks.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of Benzyl cyanoformate (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition: Introduce the sample into the mass spectrometer, typically using a direct infusion or GC-MS method. Use Electron Ionization (EI) as the ionization method. The analyzer will separate the resulting ions based on their mass-to-charge ratio.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic molecule like Benzyl cyanoformate using the described spectroscopic techniques.

Caption: Logical workflow for the structural elucidation of Benzyl cyanoformate.

This guide serves as a foundational resource for professionals engaged in chemical synthesis and analysis. The provided data and protocols facilitate the reliable identification and characterization of Benzyl cyanoformate in a laboratory setting.

References

The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group stands as a foundational protecting group in the art of organic synthesis, particularly in the intricate field of peptide chemistry. Its introduction by Max Bergmann and Leonidas Zervas in 1932 revolutionized the synthesis of peptides, enabling the controlled, stepwise assembly of amino acids for the first time.[1] Despite the subsequent development of other prominent protecting groups like Boc and Fmoc, the Cbz group's unique stability and distinct deprotection pathways ensure its continued relevance in modern synthetic strategies, from academic research to industrial drug development.[2] This in-depth technical guide provides a comprehensive overview of the discovery, history, and practical application of the Cbz protecting group.

Discovery and Historical Significance

Prior to the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge. The bifunctional nature of amino acids, possessing both a nucleophilic amine and an electrophilic carboxylic acid, led to uncontrolled polymerization reactions.[3] The groundbreaking work of Max Bergmann and his doctoral student Leonidas Zervas at the Kaiser Wilhelm Institute for Leather Research in Dresden provided the solution.[1] They introduced the benzyloxycarbonyl group, which could effectively "mask" the amine's nucleophilicity, allowing for the selective activation of the carboxylic acid and subsequent peptide bond formation.[4]

The "Bergmann-Zervas carbobenzoxy method," first published in 1932, involved the protection of an amino acid's N-terminus with the Cbz group, followed by coupling with a second amino acid ester.[1][4] The Cbz group's stability to the basic conditions often used for peptide coupling, combined with its facile removal by catalytic hydrogenolysis, provided a robust and reliable strategy for building peptide chains in a controlled manner.[5] This discovery is widely considered to have laid the groundwork for the entire field of synthetic peptide chemistry.[4]

Core Principles of the Cbz Protecting Group

The utility of the Cbz group is rooted in its chemical properties. It is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl), converting the amine into a significantly less nucleophilic carbamate.[6] This carbamate is stable to a wide range of reaction conditions, including basic and mildly acidic media.[5] The key to its utility lies in its selective removal under conditions that often leave other protecting groups intact, a concept known as orthogonality.[5][7]

Quantitative Data

The efficiency of both the introduction and removal of the Cbz group is a critical aspect of its application. The following tables summarize representative quantitative data for these transformations.

Table 1: Representative Yields for Cbz Protection of Various Amines

| Amine Substrate | Reagents and Conditions | Yield (%) | Reference(s) |

| Glycine | Cbz-Cl, aq. Na₂CO₃, 0 °C | >90 | [5] |

| Alanine | Cbz-Cl, aq. NaOH, 0 °C | ~95 | [5] |

| Phenylalanine | Cbz-Cl, aq. NaHCO₃, rt | >90 | [5] |

| Benzylamine | Cbz-Cl, Et₃N, CH₂Cl₂, 0 °C to rt | ~98 | [5] |

| Aniline | Cbz-Cl, Pyridine, CH₂Cl₂, 0 °C | ~92 | [5] |

| Chiral Amines | Cbz-Cl, Water, rt | High, without racemization | [8] |

| Amino Acid Esters | Cbz-Cl, Water, rt | High, without ester hydrolysis | [8] |

Table 2: Comparison of Cbz Deprotection Methods and Yields

| Cbz-Protected Substrate | Deprotection Method and Reagents | Reaction Time | Yield (%) | Reference(s) |

| N-Cbz-L-Phenylalanine | H₂ (1 atm), 10% Pd/C, MeOH, rt | 4 - 72 hours | up to 95+ | [9] |

| N-Cbz-L-Phenylalanine | 33% HBr in Acetic Acid, rt | 30 minutes | ~95 | [9] |

| N-Cbz-L-Phenylalanine | AlCl₃, HFIP, rt | 1 - 4 hours | ~90 | [9] |

| General Cbz-amines | Ammonium Formate, 10% Pd/C, i-PrOH, Microwave | ~10 minutes | High | [2] |

| Cbz-protected secondary amines | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | 24 hours | Generally high |

Experimental Protocols

The following are detailed methodologies for the introduction and removal of the Cbz protecting group.

Protocol for Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol is a classic example of the Schotten-Baumann reaction for the N-protection of amino acids.[5]

Materials:

-

Amino acid (1.0 equivalent)

-

1 M aqueous sodium carbonate solution (2.5 equivalents)

-

Benzyl chloroformate (Cbz-Cl) (1.1 equivalents)

-

Diethyl ether

-

1 M Hydrochloric acid

-

Ethyl acetate or dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid in the 1 M aqueous sodium carbonate solution in a flask, and cool the mixture in an ice bath.

-

With vigorous stirring, add benzyl chloroformate dropwise, ensuring the temperature is maintained below 5 °C.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2 with 1 M HCl.

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[5]

Protocol for Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and mildest method for the removal of the Cbz group.[4]

Materials:

-

Cbz-protected compound (1.0 equivalent)

-

10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)

-

Methanol or ethanol

-

Hydrogen gas (balloon or hydrogenation apparatus)

-

Celite

Procedure:

-

Dissolve the Cbz-protected compound in methanol or ethanol in a flask equipped with a magnetic stir bar.

-

Carefully add the 10% Pd/C catalyst to the solution. Caution: The catalyst can be pyrophoric and should be handled with care, preferably in a wet state.

-

Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and carbon dioxide, are volatile and typically removed during this step.[5]

Protocol for Cbz Deprotection using HBr in Acetic Acid

This method is employed when the substrate contains functional groups that are sensitive to catalytic hydrogenation.[9]

Materials:

-

Cbz-protected compound

-

33% Hydrogen bromide in acetic acid

-

Diethyl ether

Procedure:

-

Dissolve the Cbz-protected compound in a 33% solution of HBr in acetic acid.

-

Stir the solution at room temperature for 20-60 minutes.

-

Add cold diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.

-

Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield the deprotected amine salt.[9]

Visualizations

The following diagrams illustrate the chemical transformations and logical workflows associated with the benzyloxycarbonyl protecting group.

Caption: Cbz Protection of an Amine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. ijacskros.com [ijacskros.com]

- 9. benchchem.com [benchchem.com]

A Guide to Theoretical Calculations and Molecular Modeling of Benzyl Cyanoformate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for conducting theoretical calculations and molecular modeling studies on benzyl cyanoformate. Due to a limited volume of existing research in this specific area, this document serves as a detailed methodological protocol for scientists aiming to investigate the electronic structure, properties, and reactivity of this compound using computational tools. The approaches outlined herein are grounded in established computational chemistry practices and are designed to yield valuable insights for applications in organic synthesis and drug development.

Physicochemical Properties of Benzyl Cyanoformate

A summary of the known physical and chemical properties of benzyl cyanoformate is essential for any theoretical study, providing a basis for comparison and validation of computational results.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NO₂ | [1][2] |

| Molecular Weight | 161.16 g/mol | [1][2][3] |

| CAS Number | 5532-86-5 | [3] |

| Appearance | Colorless to yellow liquid | [3][4] |

| Density | 1.105 g/mL at 25 °C | [3][5] |

| Boiling Point | 66-67 °C at 0.6 mmHg | [5] |

| Refractive Index (n20/D) | 1.505 | [3][5] |

| Flash Point | 103 °C (217.4 °F) - closed cup | [3] |

| SMILES | C1=CC=C(C=C1)COC(=O)C#N | [1] |

| InChI Key | GDZIODIYBLTRRJ-UHFFFAOYSA-N | [1][3] |

Experimental and Theoretical Protocols

The lack of extensive published computational data on benzyl cyanoformate necessitates a robust and well-defined protocol for researchers to follow. This section details the recommended methodologies for Density Functional Theory (DFT) calculations and the investigation of reaction mechanisms.

Protocol for DFT Calculations

Density Functional Theory is a powerful quantum mechanical method for investigating the electronic structure of molecules.[6] It offers a good balance between accuracy and computational cost, making it ideal for studying organic molecules like benzyl cyanoformate.[6][7]

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of benzyl cyanoformate.

Methodology:

-

Initial Structure Preparation:

-

Construct the 3D structure of benzyl cyanoformate using molecular modeling software (e.g., GaussView, Avogadro, Maestro).

-

Perform an initial geometry optimization using a lower-level theory, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting conformation.

-

-

Geometry Optimization:

-

Perform a full geometry optimization using DFT. A widely used and reliable functional for organic molecules is the B3LYP hybrid functional.[6]

-

Employ a Pople-style basis set, such as 6-31G(d,p), which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to accurately describe bonding.

-

The optimization should be carried out without any symmetry constraints to ensure the true global minimum on the potential energy surface is found.

-

-

Frequency Analysis:

-

Conduct a vibrational frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)) used for the geometry optimization.

-

Verification: Confirm that the optimized structure corresponds to a true energy minimum by ensuring the absence of imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (e.g., a transition state) rather than a stable molecule.

-

Thermochemistry: Use the results to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

-

-

Electronic Property Analysis:

-

Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

-

Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule. This is crucial for predicting how the molecule will interact with other reagents.

-

Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule.

-

The following table summarizes the proposed computational parameters.

| Parameter | Recommended Specification | Purpose |

| Software | Gaussian, Schrödinger, etc. | Quantum chemical calculations |

| Method | Density Functional Theory (DFT) | Balances accuracy and cost |

| Functional | B3LYP | Proven reliability for organic molecules[6] |

| Basis Set | 6-31G(d,p) | Provides flexibility for accurate geometry |

| Calculation Types | Geometry Optimization, Frequency, NBO | Determine structure, stability, and properties |

Protocol for Reaction Mechanism Investigation

Theoretical calculations are indispensable for elucidating reaction mechanisms by identifying intermediates and transition states that are often difficult to observe experimentally.[7] Benzyl cyanoformate is a reagent used in organic synthesis, for instance, in reactions with amines.[2] A theoretical study of such a reaction provides a practical example.

Objective: To model the reaction pathway of benzyl cyanoformate with a simple nucleophile (e.g., ammonia) to understand its reactivity and determine the activation energy.

Methodology:

-

Reactant and Product Optimization:

-

Optimize the geometries of the reactants (benzyl cyanoformate and ammonia) and the expected products using the DFT method established in Protocol 2.1.

-

Calculate their energies and vibrational frequencies.

-

-

Transition State (TS) Search:

-

Identify the transition state structure connecting the reactants and products. This can be achieved using methods like the Berny algorithm (OPT=TS in Gaussian) or synchronous transit-guided quasi-Newton (QST2/QST3) methods.

-

The starting TS geometry can be estimated based on the expected bond-forming and bond-breaking processes.

-

-

Transition State Verification:

-

Perform a frequency calculation on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

-

Visualize the imaginary frequency's vibrational mode to ensure it represents the correct atomic motions for the desired reaction.

-

-

Intrinsic Reaction Coordinate (IRC) Calculation:

-

Perform an IRC calculation starting from the verified transition state. This calculation maps the minimum energy path downhill from the TS to the corresponding reactants and products.

-

This step confirms that the identified transition state correctly connects the desired reactants and products on the potential energy surface.

-

-

Activation Energy Calculation:

-

Calculate the activation energy barrier (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactants.

-

The overall reaction energy (ΔG_rxn) is the difference in Gibbs free energy between the products and the reactants.

-

Visualizations of Computational Workflows

Diagrams are crucial for illustrating complex workflows and relationships in computational chemistry.

Caption: A general workflow for the computational study of a small molecule.

Caption: Logical steps for investigating a reaction mechanism using DFT.

References

- 1. Benzyl cyanoformate | C9H7NO2 | CID 79660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzyl Cyanoformate | 5532-86-5 | FAA53286 | Biosynth [biosynth.com]

- 3. シアノギ酸ベンジル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. BENZYL CYANOFORMATE | 5532-86-5 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

An In-depth Technical Guide to the Physical Properties of Benzyl Cyanoformate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of key physical properties of Benzyl cyanoformate (CAS No: 5532-86-5), a reagent utilized in organic synthesis. The information is presented to support laboratory research and development activities, with a focus on accurate data, experimental context, and procedural understanding.

Core Physical Properties

The primary physical constants for Benzyl cyanoformate are summarized below. These values are critical for handling, reaction setup, and purification processes.

| Physical Property | Value | Conditions |

| Boiling Point | 66-67 °C | at 0.6 mmHg[1] |

| Density | 1.105 g/mL | at 25 °C[1] |

Experimental Protocols

The referenced physical properties are derived from established chemical literature. While the specific original experimental reports are not detailed here, this section outlines the standard methodologies employed to determine such properties.

1. Determination of Boiling Point under Reduced Pressure (Vacuum Distillation)

The boiling point of Benzyl cyanoformate is reported at a significantly reduced pressure (0.6 mmHg), indicating that the compound is likely susceptible to decomposition at its atmospheric boiling point. The standard procedure for this determination is vacuum distillation.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled using ground-glass jointed glassware. This typically includes a round-bottom flask (distilling flask), a distillation head equipped with a thermometer, a condenser, and a receiving flask. The entire system is connected to a vacuum pump via a vacuum adapter. A manometer is included in the line to accurately measure the pressure within the system.

-

Sample Preparation: The liquid sample (Benzyl cyanoformate) is placed in the distilling flask, typically with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Procedure:

-

The system is sealed and the vacuum pump is engaged to reduce the internal pressure to the desired level (e.g., 0.6 mmHg).

-

The distilling flask is gradually heated using a heating mantle or an oil bath.

-

The temperature is carefully monitored. The boiling point is recorded as the temperature at which the vapor condensate is in equilibrium with the distilling vapor, observed as a stable temperature on the thermometer during active distillation.

-

The temperature and the precise pressure reading from the manometer are recorded as the boiling point at that specific pressure.

-

2. Determination of Liquid Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid like Benzyl cyanoformate is by using a pycnometer or, more simply, a calibrated volumetric flask or graduated cylinder and a precision balance.

Methodology:

-

Mass of Empty Container: An empty, clean, and dry container of a known volume (e.g., a 10 mL graduated cylinder or pycnometer) is weighed on an analytical balance.

-

Mass of Container with Liquid: The container is filled with the liquid sample to the calibrated volume mark. Care is taken to ensure the measurement is made at the bottom of the meniscus. The container with the liquid is then re-weighed.

-

Temperature Control: The temperature of the liquid is measured and recorded, as density is temperature-dependent. The standard temperature for this measurement is typically 25 °C.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid. The density is then calculated by dividing the mass of the liquid by its volume.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a boiling point under reduced pressure, a critical procedure for characterizing thermally sensitive compounds like Benzyl cyanoformate.

Caption: Workflow for Boiling Point Determination under Reduced Pressure.

References

An In-depth Technical Guide to the Solubility of Benzyl Cyanoformate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzyl cyanoformate is a liquid at room temperature with a molecular weight of 161.16 g/mol .[3][4] Its structure comprises a polar ester group and a cyano group, attached to a nonpolar benzyl moiety. This amphiphilic nature suggests its solubility will be highly dependent on the polarity of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where solutes tend to dissolve in solvents with similar polarity.[5][6]

Predicted Qualitative Solubility of Benzyl Cyanoformate

Based on the molecular structure of benzyl cyanoformate, a qualitative prediction of its solubility in common organic solvents can be made. The presence of the polar ester and cyano groups suggests miscibility with polar aprotic solvents, while the benzyl group indicates some solubility in nonpolar solvents. Esters are generally soluble in many organic solvents.[7]

Table 1: Predicted Qualitative Solubility of Benzyl Cyanoformate

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | High | Similar polarity; dipole-dipole interactions are favorable. |

| Acetonitrile | High | The polar nature of both solute and solvent promotes dissolution. | |

| Dimethylformamide (DMF) | High | Strong dipole-dipole interactions facilitate solubility. | |

| Dimethyl sulfoxide (DMSO) | High | A highly polar aprotic solvent that is expected to readily dissolve benzyl cyanoformate. | |

| Tetrahydrofuran (THF) | High | The ether linkage and cyclic structure of THF allow for good interaction with the ester. | |

| Ethyl Acetate | High | As an ester itself, ethyl acetate is an excellent solvent for other esters due to similar intermolecular forces.[8][9] | |

| Polar Protic | Ethanol | Moderate | The polar hydroxyl group can interact with the ester, but the hydrogen-bonding network of ethanol may be disrupted. |

| Methanol | Moderate | Similar to ethanol, with slightly higher polarity. | |

| Water | Low | Despite being polar, the strong hydrogen-bonding network of water and the nonpolar benzyl group limit solubility.[5][6] | |

| Nonpolar | Toluene | Moderate | The aromatic ring of toluene can interact with the benzyl group of the solute through π-π stacking. |

| Hexane | Low | The nonpolar nature of hexane is not conducive to dissolving the polar ester and cyano groups. | |

| Diethyl Ether | Moderate to High | While having a net dipole, its large nonpolar regions and ability to interact with the ester suggest good solubility. | |

| Dichloromethane (DCM) | High | A versatile solvent that can dissolve a wide range of organic compounds, including those with moderate polarity. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental procedure is necessary. The isothermal saturation method, followed by gravimetric analysis, is a reliable and widely used technique for determining the solubility of a solid or liquid in a solvent.[10][11][12][13][14]

Materials and Equipment

-

Benzyl cyanoformate (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Pipettes and syringes

-

Evaporating dishes or pre-weighed vials

-

Vacuum oven or desiccator

Procedure

-

Sample Preparation: Add an excess amount of benzyl cyanoformate to a series of glass vials.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved benzyl cyanoformate at the bottom of the vials is necessary to confirm saturation.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solute to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. This step is crucial to avoid transferring any undissolved solute.

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed evaporating dish or vial.

-

Record the total weight of the dish and the solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the benzyl cyanoformate.

-

Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dried benzyl cyanoformate residue.

-

-

Data Calculation:

-

Mass of the saturated solution = (Weight of dish + solution) - (Weight of empty dish)

-

Mass of dissolved benzyl cyanoformate = (Weight of dish + residue) - (Weight of empty dish)

-

Mass of solvent = Mass of the saturated solution - Mass of dissolved benzyl cyanoformate

-

Solubility ( g/100 g solvent) = (Mass of dissolved benzyl cyanoformate / Mass of solvent) x 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of benzyl cyanoformate.

Caption: Workflow for determining the solubility of benzyl cyanoformate.

Conclusion

While quantitative solubility data for benzyl cyanoformate in common organic solvents is not extensively documented, a qualitative assessment based on its molecular structure provides valuable guidance for its use in research and development. For applications requiring precise solubility values, the detailed isothermal saturation and gravimetric analysis protocol provided in this guide offers a robust and reliable methodology. This technical guide serves as a foundational resource for scientists and professionals working with benzyl cyanoformate, enabling more informed decisions in experimental design and process development.

References

- 1. Benzyl Cyanoformate | 5532-86-5 | FAA53286 | Biosynth [biosynth.com]

- 2. BENZYL CYANOFORMATE | 5532-86-5 [chemicalbook.com]

- 3. 苄基氰基甲酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Benzyl cyanoformate | C9H7NO2 | CID 79660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. tutorchase.com [tutorchase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Benzyl cyanoformate CAS number and chemical identifiers

This technical guide provides a comprehensive overview of benzyl cyanoformate, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details its chemical identifiers, and outlines its applications with a focus on experimental methodologies.

Core Chemical Properties and Identifiers

Benzyl cyanoformate is a notable chemical compound, primarily utilized as a reagent in various organic syntheses. A clear understanding of its fundamental chemical identifiers is crucial for its proper handling, application, and documentation in a research context.

| Chemical Identifier | Value |

| CAS Number | 5532-86-5[1][2][3] |

| IUPAC Name | benzyl cyanoformate[1][] |

| Chemical Formula | C₉H₇NO₂[1][3] |

| Molecular Weight | 161.16 g/mol [1][3] |

| PubChem CID | 79660[1] |

| SMILES String | C1=CC=C(C=C1)COC(=O)C#N[1][3] |

| InChI | InChI=1S/C9H7NO2/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-5H,7H2[1][2] |

| InChIKey | GDZIODIYBLTRRJ-UHFFFAOYSA-N[1][2] |

| EC Number | 226-880-8[1][2] |

| Synonyms | Cyanoformic acid benzyl ester, Benzyl carbonocyanidate[5] |

Applications in Organic Synthesis

Benzyl cyanoformate is a valuable reagent, particularly in the synthesis of amides and in the regioselective methoxycarbonylation of ketones and carbon acids.[3][5][6] Its utility also extends to its role as a diagnostic agent in certain contexts.[3] The synthesis of benzyl cyanoformate itself can be achieved through asymmetric synthesis, which may involve amines, inhibitors, and solid-phase techniques.[3]

One of the key applications of benzyl cyanoformate is in the protection of amines. This is conceptually similar to the use of the widely recognized benzyl chloroformate (Cbz-Cl), which is employed to introduce the benzyloxycarbonyl (Cbz or Z) protecting group.[7] This protecting group is instrumental in peptide synthesis and other complex organic transformations where the reactivity of an amine needs to be temporarily masked.

The following diagram illustrates a generalized workflow for the protection of an amine using an N-protecting reagent like benzyl cyanoformate. This process is fundamental in multi-step organic syntheses, particularly in peptide synthesis, where sequential addition of amino acids is required.

Caption: Generalized workflow for amine protection in organic synthesis.

Experimental Protocols

While specific, detailed experimental protocols for benzyl cyanoformate are proprietary to the institutions and companies that develop them, a general procedure for the N-protection of an amine can be outlined based on standard organic chemistry practices.

General Protocol for N-Protection of an Amine:

-

Dissolution: The amine substrate is dissolved in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) is added to the solution. The base acts as a scavenger for the acidic byproduct generated during the reaction.

-

Reagent Addition: Benzyl cyanoformate is added to the reaction mixture, typically dropwise at a controlled temperature (often 0 °C to room temperature) to manage any exothermic reaction.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), to determine when the starting material has been consumed.

-

Quenching and Workup: Once the reaction is complete, it is quenched by the addition of water or a dilute aqueous acid. The organic layer is then separated, washed with brine, and dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Purification: The crude product is purified, most commonly by flash column chromatography on silica gel or by recrystallization, to yield the pure N-protected amine.

Researchers should consult relevant literature and safety data sheets (SDS) for detailed procedures and safety precautions specific to their substrates and reaction conditions.

Signaling Pathway Interactions

Benzyl cyanoformate has been noted for its potential to inhibit the activity of certain receptor proteins by binding to them and acting as an antagonist.[3] This suggests a role in modulating cellular signaling pathways. While the specific pathways are not extensively detailed in publicly available literature, a conceptual diagram can illustrate its antagonistic action on a generic receptor signaling pathway.

Caption: Conceptual diagram of benzyl cyanoformate as a receptor antagonist.

References

- 1. Benzyl cyanoformate | C9H7NO2 | CID 79660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 苄基氰基甲酸酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Benzyl Cyanoformate | 5532-86-5 | FAA53286 | Biosynth [biosynth.com]

- 5. BENZYL CYANOFORMATE | 5532-86-5 [chemicalbook.com]

- 6. BENZYL CYANOFORMATE CAS#: 5532-86-5 [amp.chemicalbook.com]

- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes: Benzyl Cyanoformate for N-Protection of Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of the α-amino group is a fundamental and critical step in peptide synthesis and the broader field of organic chemistry. The benzyloxycarbonyl (Cbz or Z) group is one of the most established and versatile amine-protecting groups, valued for its stability under a wide range of conditions and its clean removal by catalytic hydrogenolysis.[1]

Traditionally, the Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[2][3][4] Benzyl cyanoformate (NCCO₂CH₂C₆H₅) serves as an alternative reagent for this transformation. It reacts with the nucleophilic amino group of an amino acid to form a stable carbamate, effectively masking the amine's reactivity. The reaction proceeds under aqueous basic conditions, similar to those used for benzyl chloroformate. While less common in the literature than its chloroformate counterpart, benzyl cyanoformate provides a pathway to N-Cbz protected amino acids, which are crucial building blocks for pharmaceuticals and complex organic molecules.

This document provides an overview, safety protocols, and a detailed experimental procedure for the N-protection of amino acids using a Cbz-donating reagent, with specific safety considerations for benzyl cyanoformate.

Safety and Handling of Benzyl Cyanoformate

DANGER: Benzyl cyanoformate is a hazardous chemical and must be handled with extreme caution in a well-ventilated chemical fume hood.

-

Hazards: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, a face shield, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid breathing vapors or mist. Prevent contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. It is sensitive to moisture and light.

-

Spills: Absorb spills with an inert material and dispose of as hazardous waste. Do not allow the product to enter drains.

Reaction Mechanism

The N-protection of an amino acid with benzyl cyanoformate follows a nucleophilic acyl substitution mechanism. The deprotonated amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl cyanoformate. This forms a tetrahedral intermediate, which then collapses, expelling the stable cyanide ion as the leaving group to yield the N-Cbz protected amino acid. The reaction is driven to completion by the base, which neutralizes the generated acid.

Application Data

While specific yield data for benzyl cyanoformate is not widely published, the following table summarizes typical yields achieved for the N-Cbz protection of various amino acids using the analogous and more common reagent, benzyl chloroformate, under standard Schotten-Baumann conditions. These yields can be considered representative targets for this type of transformation.[2]

| Amino Acid | Key Characteristics | Typical Yield (%) with Benzyl Chloroformate[2] |

| Glycine | Achiral, non-polar | 85 - 95 |

| L-Alanine | Aliphatic, non-polar | 80 - 90 |

| L-Phenylalanine | Aromatic, non-polar | 90 - 98 |

| L-Serine | Polar, hydroxyl-containing | 75 - 85 |

| L-Aspartic Acid | Acidic, polar | 70 - 80 |

| L-Lysine | Basic, polar (side-chain protection needed) | 65 - 75 |

Experimental Protocols

This protocol describes a general method for the N-benzyloxycarbonylation of an amino acid under Schotten-Baumann conditions.[2][3][5]

-

Amino Acid (1.0 equiv)

-